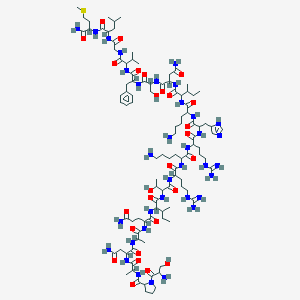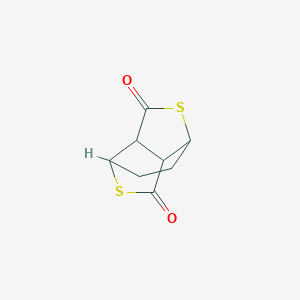
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, commonly known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various fields. DTT is a heterocyclic compound that contains a thiophene ring and a cyclic ketone, making it a promising candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other compounds.
Wirkmechanismus
DTT acts as a π-conjugated system, which enables it to participate in electron transport and energy transfer processes. The thiophene ring in DTT is responsible for its electron-donating properties, while the cyclic ketone group acts as an electron acceptor. This unique combination of properties makes DTT a promising candidate for use in various electronic devices.
Biochemische Und Physiologische Effekte
DTT has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DTT exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTT in lab experiments is its ease of synthesis and purification. DTT is also stable under ambient conditions, making it easy to handle and store. However, one limitation of using DTT is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of DTT. Some possible areas of research include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the electronic and optical properties of DTT and its derivatives.
3. Development of new organic semiconductors based on DTT.
4. Study of the potential therapeutic applications of DTT and its derivatives.
5. Investigation of the environmental impact of DTT and its derivatives.
Conclusion:
DTT is a promising compound with many potential applications in various fields, including organic electronics, optoelectronics, and as a building block for the synthesis of other compounds. While much research has been done on the synthesis and electronic properties of DTT, there is still much to be explored in terms of its biochemical and physiological effects and potential therapeutic applications. Further research in these areas could lead to the development of new and exciting applications for this versatile compound.
Synthesemethoden
The synthesis of DTT involves the reaction of 2,5-dibromothiophene-3,4-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
DTT has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, including conjugated polymers, small molecules, and dendrimers.
Eigenschaften
CAS-Nummer |
129679-44-3 |
|---|---|
Produktname |
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Molekularformel |
C8H8O2S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
InChI-Schlüssel |
FYAVTWHVSDVSOW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
Kanonische SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
Synonyme |
DETTD dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



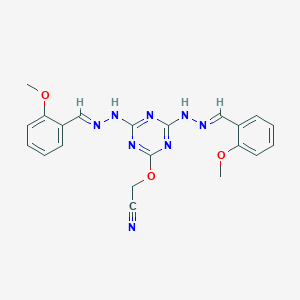
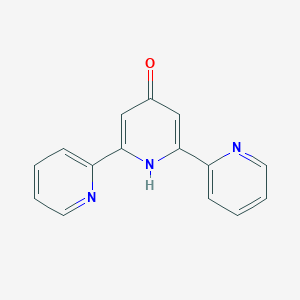
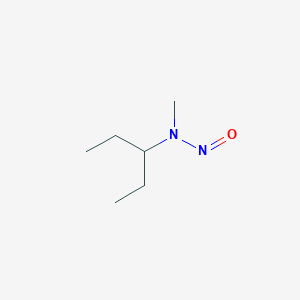
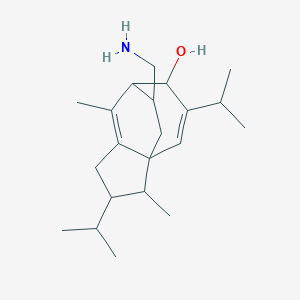
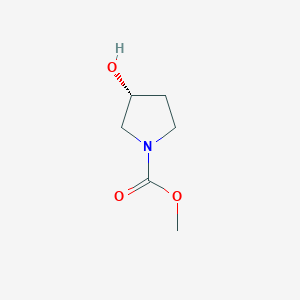
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
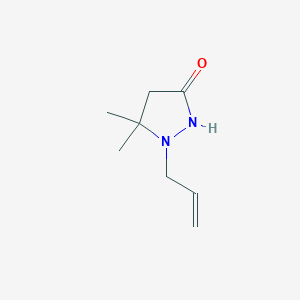
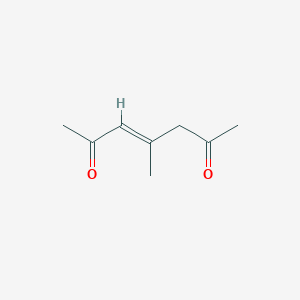
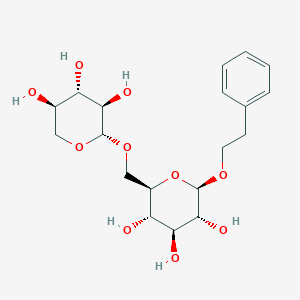
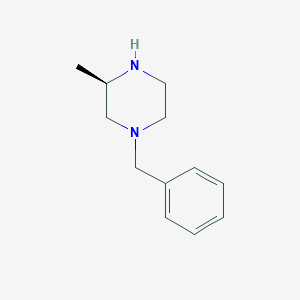
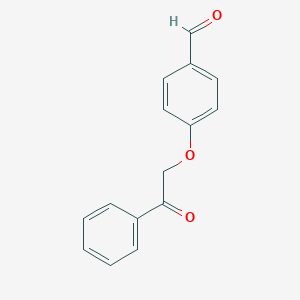
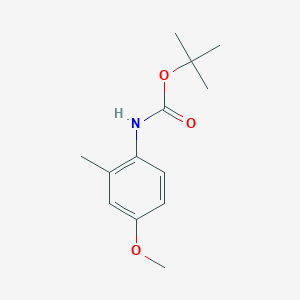
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
